molecular formula C16H18FN5O3S B11271202 Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate

Cat. No.: B11271202
M. Wt: 379.4 g/mol
InChI Key: WIPQMYLSLYAWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate is a complex organic compound featuring a fluorophenyl group, an imidazo[2,1-C][1,2,4]triazole ring, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-C][1,2,4]triazole core, followed by the introduction of the fluorophenyl group and the ethyl ester moiety. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and esterification agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.

Scientific Research Applications

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazo[2,1-C][1,2,4]triazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl 2-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamido)acetate can be compared with similar compounds, such as:

Properties

Molecular Formula

C16H18FN5O3S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C16H18FN5O3S/c1-2-25-14(24)9-18-13(23)10-26-16-20-19-15-21(7-8-22(15)16)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23)

InChI Key

WIPQMYLSLYAWIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.